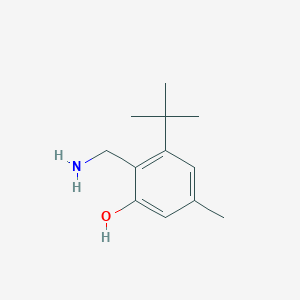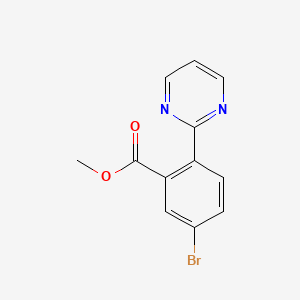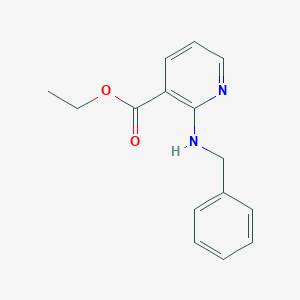
2-(Aminomethyl)-3-tert-butyl-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3-tert-butyl-5-methylphenol is an organic compound with a complex structure that includes an aminomethyl group, a tert-butyl group, and a methyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-tert-butyl-5-methylphenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the aminomethyl group. The tert-butyl and methyl groups are introduced through alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are carried out in a continuous process. The use of catalysts and controlled reaction environments ensures efficient production. Purification techniques such as distillation and crystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-3-tert-butyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-3-tert-butyl-5-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-3-tert-butyl-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenol group can undergo redox reactions, contributing to its antioxidant properties. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)phenol: Lacks the tert-butyl and methyl groups, resulting in different chemical properties and reactivity.
3-tert-Butyl-5-methylphenol: Lacks the aminomethyl group, affecting its biological activity and applications.
2-(Aminomethyl)-4-tert-butylphenol: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
2-(Aminomethyl)-3-tert-butyl-5-methylphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for forming hydrogen bonds, while the tert-butyl and methyl groups provide steric effects that influence its interactions with other molecules.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-tert-butyl-5-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-8-5-10(12(2,3)4)9(7-13)11(14)6-8/h5-6,14H,7,13H2,1-4H3 |
Clave InChI |
LEQHQFBCBMIBSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)O)CN)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)

![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)






![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
![1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid](/img/structure/B13867568.png)
